molecular formula C11H17NO2 B147534 M-Tolyldiethanolamine CAS No. 91-99-6

M-Tolyldiethanolamine

Cat. No.: B147534
CAS No.: 91-99-6
M. Wt: 195.26 g/mol
InChI Key: VMNDRLYLEVCGAG-UHFFFAOYSA-N
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Description

M-Tolyldiethanolamine: is an organic compound with the molecular formula C₁₁H₁₇NO₂. It is also known as N,N-Bis(2-hydroxyethyl)-m-toluidine. This compound is characterized by the presence of a methyl group attached to the benzene ring and two diethanolamine groups. It appears as a white to light yellow crystalline solid and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: M-Tolyldiethanolamine can be synthesized through the reaction of m-toluidine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{m-Toluidine} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where m-toluidine and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: M-Tolyldiethanolamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: M-Tolyldiethanolamine is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It serves as a probe to understand molecular interactions within biological systems.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: this compound is used in the production of nitrogen dyes, which are widely utilized in the textile, plastic, and ink industries .

Mechanism of Action

M-Tolyldiethanolamine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact mechanism of action depends on the specific application and target molecule .

Comparison with Similar Compounds

  • N,N-Diethanol-p-toluidine
  • N,N-Diethanol-o-toluidine
  • N,N-Bis(2-hydroxyethyl)-aniline

Comparison: M-Tolyldiethanolamine is unique due to the position of the methyl group on the benzene ring (meta position). This structural difference can influence its reactivity and interaction with other molecules. Compared to its para and ortho counterparts, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-3-2-4-11(9-10)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNDRLYLEVCGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059036
Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
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CAS No.

91-99-6
Record name m-Tolyldiethanolamine
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Record name 2,2'-((3-Methylphenyl)imino)bisethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-TOLYLDIETHANOLAMINE
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Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
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Record name Ethanol, 2,2'-[(3-methylphenyl)imino]bis-
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Record name 2,2'-(m-tolylimino)diethanol
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Record name 2,2'-((3-METHYLPHENYL)IMINO)BISETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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